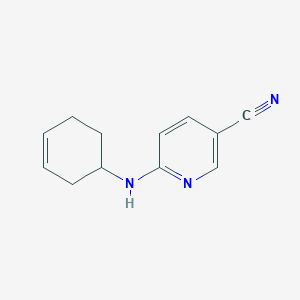

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

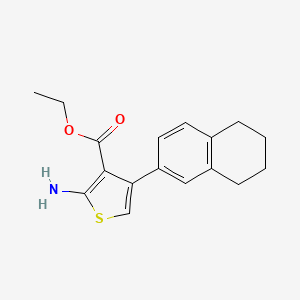

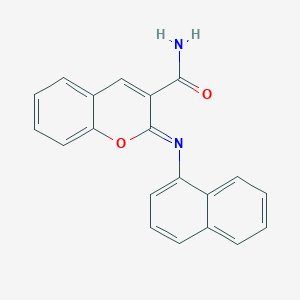

Molecular Structure Analysis

The molecular structure of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile consists of a cyclohexene ring attached to a nicotinonitrile group via an amino link. The molecule has a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Scientific Research Applications

Organic Synthesis and Chemical Properties

Novel Synthetic Routes and Chemical Reactions

The compound has been utilized in the synthesis of aza-phospha cycloheptadienes, highlighting its versatility in reactions involving nitriles without α hydrogen atoms (L. Eberhard, J. Lampin, & F. Mathey, 1973). Furthermore, it serves as a precursor in the synthesis of deuterium-labeled nicotinamidines, which are important for tracing in biological systems and drug development (M. Ismail & D. Boykin, 2004). These studies underscore the chemical versatility of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile in synthesizing complex molecules.

Antiprotozoal Activity

The synthesis and evaluation of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile derivatives have shown significant antiprotozoal activity, offering a potential pathway for the development of new antiprotozoal agents (Mohamed A. Ismail et al., 2003).

Pharmacological Research

Antioxidant Evaluation

Research on nicotinonitriles, including derivatives of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile, has explored their potential as antioxidants. These studies indicate that specific structural modifications can enhance their antioxidant properties, providing a basis for the development of new antioxidant compounds (M. Gouda et al., 2016).

Material Science

Fluorophore-Based Applications

The compound's derivatives have been used to create environmentally sensitive fluorophores incorporating pyrene and fluorene moieties. This represents a significant advancement in the field of materials science, particularly for applications requiring sensitive detection and imaging technologies (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

properties

IUPAC Name |

6-(cyclohex-3-en-1-ylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-2,6-7,9,11H,3-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYBDLGINTRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)NC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)

![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)